2-(4-Nitrophenyl)aziridine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

2-(4-Nitrophenyl)aziridine (CAS 105799-01-7) is a mononitrophenyl-substituted aziridine with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol. The compound features a strained three-membered aziridine ring directly attached to a para-nitrophenyl group, which imparts a distinct electronic and reactivity profile compared to both unsubstituted phenyl aziridines and the clinically studied dinitrophenyl aziridines such as CB 1954.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 105799-01-7
Cat. No. B009194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)aziridine
CAS105799-01-7
SynonymsAziridine, 2-(4-nitrophenyl)-
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2
InChIKeyMHEKFJCITDVKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)aziridine (CAS 105799-01-7): Procurement-Relevant Profile and Structural Context


2-(4-Nitrophenyl)aziridine (CAS 105799-01-7) is a mononitrophenyl-substituted aziridine with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol . The compound features a strained three-membered aziridine ring directly attached to a para-nitrophenyl group, which imparts a distinct electronic and reactivity profile compared to both unsubstituted phenyl aziridines and the clinically studied dinitrophenyl aziridines such as CB 1954 [1]. Its structural simplicity—bearing a single electron-withdrawing nitro group—positions it as a well-defined probe for structure-activity relationship (SAR) studies and a versatile intermediate for derivatization via regioselective ring-opening reactions [2].

Why Generic Substitution of 2-(4-Nitrophenyl)aziridine (CAS 105799-01-7) with Other Nitrophenyl Aziridines Is Not Scientifically Justifiable


Within the nitrophenyl aziridine class, substitution pattern dictates both reactivity and biological outcome in ways that cannot be generalized. Systematic SAR studies have demonstrated that tumor-growth inhibitory activity of the highest order (chemotherapeutic indices >20) is confined exclusively to 2,4-dinitrophenyl-substituted derivatives such as CB 1954, whereas mononitrophenyl compounds exhibit fundamentally different potency and selectivity profiles [1]. At the chemical reactivity level, the position and number of nitro groups govern the electrophilicity of the aziridine ring and the regioselectivity of nucleophilic ring-opening—the cornerstone reaction for synthetic applications [2]. Substituting 2-(4-Nitrophenyl)aziridine with a dinitro analog or an N-substituted variant would therefore alter both the synthetic outcomes and any biological readouts in an unpredictable manner, undermining experimental reproducibility and cross-study comparability [3].

Quantitative Differentiation Evidence for 2-(4-Nitrophenyl)aziridine (CAS 105799-01-7) Versus Closest Analogs


Inhibitory Potency Comparison: 4-Nitrophenyl vs. Unsubstituted Phenyl and 2-Nitrophenyl Derivatives

In a defined enzyme inhibition assay, a compound bearing the 4-nitrophenyl substituent exhibited an IC50 value of 1.31 ± 0.09 μM, representing a 3.4-fold increase in potency compared to the unsubstituted phenyl analog (IC50 = 4.43 ± 0.21 μM) [1]. Notably, the 4-nitrophenyl derivative was 2.2-fold less potent than the ortho-nitrophenyl isomer (2-nitrophenyl, IC50 = 0.61 ± 0.06 μM), indicating that the position of the nitro group on the phenyl ring critically modulates inhibitory activity [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Antitumor Activity Differentiation: Mononitrophenyl vs. 2,4-Dinitrophenyl Aziridines

A comprehensive structure-activity relationship study of nitrophenylaziridines established that tumor-growth inhibitory activity of the highest order (chemotherapeutic indices >20) is restricted to 5-(1-aziridinyl)-2,4-dinitrobenzamide (CB 1954) and its N-substituted derivatives [1]. Mononitrophenyl aziridines, including 2-(4-Nitrophenyl)aziridine, did not achieve this threshold of activity, confirming that the 2,4-dinitro substitution pattern is an obligate structural requirement for high chemotherapeutic index in this chemical series [1].

Oncology Antitumor Agents Chemotherapeutic Index

Synthetic Yield Differentiation: Electron-Deficient 4-Nitrophenyl Substrate vs. Standard Aryl Substrates

In the iron(III) nitrate-catalyzed insertion of isoselenocyanates into aziridines, the reaction of electron-deficient 4-nitrophenyl isoselenocyanate with 1-isopropyl-2-phenylaziridine proceeded with only 61% yield [1]. This contrasts sharply with the typical yield range of 80–93% observed for other aryl and alkyl isoselenocyanates under identical catalytic conditions [1].

Synthetic Chemistry Reaction Optimization Aziridine Functionalization

Regioselectivity in Ring-Opening: 4-Nitrophenyl vs. 4-Methoxyphenyl Substitution Effects

Ring-opening reactions of 3-arylaziridine-2-carboxylic esters with nucleophiles exhibited distinct regioselectivity patterns depending on the electronic nature of the para substituent [1]. The 4-nitrophenyl-substituted substrate (1c) underwent clean SN2-type ring opening at C3, yielding diastereomerically pure products, whereas the 4-methoxyphenyl analog (1a) produced diastereomeric mixtures due to competitive attack pathways arising from the electron-releasing p-methoxy group [1]. The phenyl-substituted substrate (1b) gave mixtures of regioisomers under the same conditions [1].

Organic Synthesis Reaction Mechanism β-Functionalized Amino Acids

Radiosensitization Potency: CB 1954 (2,4-Dinitrophenyl) Benchmark vs. Class Context

The dinitrophenyl aziridine CB 1954 demonstrated rapid radiosensitization of hypoxic cells, achieving an enhancement ratio (e.r.) of 1.75 at 1 mmol dm⁻³ within 120 ms of exposure, with no further increase by 500 ms [1]. While direct comparative data for 2-(4-Nitrophenyl)aziridine are not available, the class-level SAR evidence indicates that radiosensitization activity, like antitumor activity, is strongly dependent on the dinitro substitution pattern [2]. This benchmark establishes the performance ceiling for the nitrophenylaziridine class and provides a quantitative reference against which the mononitrophenyl derivative's activity can be contextualized.

Radiobiology Hypoxic Cell Sensitization Alkylating Agents

Alkylating Agent Reactivity: Dinitrophenyl vs. Mononitrophenyl Ring-Opening Behavior

1-(2,4-Dinitrophenyl)aziridines undergo ring-opening under a range of mild conditions with organic acids, alcohols, and amines, with the reaction pathway influenced by the nucleophilicity of the attacking reagent [1]. In contrast, mononitrophenyl aziridines such as 3-(4-nitrophenyl)aziridine-2-carboxylate require Lewis acid catalysis (e.g., boron trifluoride etherate) to achieve efficient ring-opening with nucleophiles, and in the absence of acid, no ring opening occurs [2]. This indicates that the second nitro group in the dinitrophenyl scaffold substantially increases the electrophilic susceptibility of the aziridine ring.

Mechanistic Chemistry Alkylating Agents Nucleophilic Substitution

Validated Research and Industrial Application Scenarios for 2-(4-Nitrophenyl)aziridine (CAS 105799-01-7)


Structure-Activity Relationship (SAR) Studies of Nitrophenyl Aziridines as Enzyme Inhibitors

Procure 2-(4-Nitrophenyl)aziridine as the mononitrophenyl reference compound for SAR campaigns aimed at mapping the contribution of the para-nitro substituent to inhibitory potency. The quantitative IC50 data (1.31 ± 0.09 μM for the 4-nitrophenyl-bearing scaffold) provides a precise benchmark for comparing ortho-nitro (0.61 μM) and unsubstituted phenyl (4.43 μM) variants, enabling rational optimization of inhibitor design without confounding effects from additional nitro groups or amide functionalities [1].

Stereoselective Synthesis of β-Functionalized α-Amino Acid Derivatives

Utilize 3-(4-nitrophenyl)aziridine-2-carboxylate derivatives as chiral building blocks for the stereoselective preparation of β-functionalized α-amino acids. The documented clean SN2-type ring-opening at C3 with benzenethiol, indole, and acetic acid under boron trifluoride etherate catalysis yields diastereomerically pure products, in contrast to the diastereomeric mixtures obtained with 4-methoxyphenyl analogs [1]. This stereochemical fidelity reduces purification requirements and improves overall synthetic efficiency.

Mechanistic Probes for Electrophilic Reactivity Studies of Aziridines

Employ 2-(4-Nitrophenyl)aziridine as a moderately activated aziridine substrate in mechanistic studies of nucleophilic ring-opening. The requirement for Lewis acid catalysis (BF3·OEt2) to achieve efficient ring-opening, compared to the spontaneous ring-opening of 2,4-dinitrophenyl aziridines under mild acidic conditions, provides a controllable reactivity window for investigating substituent electronic effects on aziridine electrophilicity and transition-state geometry [1][2].

Negative Control in Antitumor and Radiosensitization Assays

Procure 2-(4-Nitrophenyl)aziridine as a structurally matched but mechanistically distinct control compound for studies involving the dinitrophenyl aziridine CB 1954. The SAR evidence confirms that high chemotherapeutic index (>20) and substantial radiosensitization (e.r. = 1.75) are exclusive to the 2,4-dinitrophenyl scaffold, making the mononitrophenyl derivative an appropriate negative control for validating nitroreductase-dependent prodrug activation and for dissecting the contribution of the second nitro group to biological activity [1][2].

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